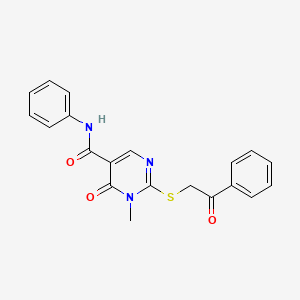

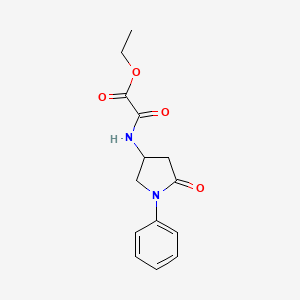

6-cyclopropyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as benzyl cyanides . These are organic compounds containing an acetonitrile with one hydrogen replaced by a phenyl group . It is a small molecule and is classified as experimental .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives .Chemical Reactions Analysis

The chemical reactions of similar compounds involve a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical And Chemical Properties Analysis

Pyrimidine, a component of this compound, is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .Aplicaciones Científicas De Investigación

This compound belongs to the class of pyrazolo[3,4-b]pyridines , which are bicyclic heterocyclic compounds. It exists in two tautomeric forms: the 1H-isomer and the 2H-isomer . These structures resemble purine bases like adenine and guanine, making them intriguing targets for medicinal chemistry .

Synthesis Methods

The synthesis of this compound involves various strategies. Researchers have employed both preformed pyrazoles or pyridines as starting materials. For instance, the first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908, while Bulow later developed N-phenyl-3-methyl substituted derivatives. These synthetic pathways have paved the way for extensive exploration .

Biomedical Applications

Now, let’s explore the exciting biomedical applications of 6-cyclopropyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine:

a. Anticancer Properties: Recent studies have investigated the cytotoxic activities of related pyrazolo[3,4-b]pyridines against cancer cell lines. Notably, some derivatives exhibited superior cytotoxicity against breast cancer (MCF-7), colon cancer (HCT-116), and moderate activity against liver cancer (HepG-2). These findings suggest potential as anticancer agents .

b. Kinase Inhibition: Given the structural resemblance to purine bases, researchers have explored the compound’s kinase inhibition properties. Investigating its effects on specific kinases (e.g., protein kinases) could reveal valuable insights for drug development.

c. Anti-inflammatory Activity: Heterocyclic compounds often exhibit anti-inflammatory properties. Further studies could explore whether 6-cyclopropyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine has anti-inflammatory effects and its mechanism of action.

d. Antiviral Potential: Considering the structural similarity to purines, antiviral investigations are warranted. Researchers could explore its activity against specific viruses, such as RNA or DNA viruses.

e. Neuroprotection: Bicyclic heterocycles sometimes possess neuroprotective properties. Evaluating the compound’s impact on neuronal health and neurodegenerative diseases could be valuable.

f. Metabolic Disorders: Given the importance of purine metabolism, researchers might explore whether this compound affects metabolic pathways or has implications for metabolic disorders.

Conclusion

6-cyclopropyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine holds promise across diverse fields. Its unique structure and potential applications make it an exciting subject for ongoing research. If you’d like more detailed information on any specific area, feel free to ask

Propiedades

IUPAC Name |

6-cyclopropyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-7-4-11(16-15-7)14-10-5-9(8-2-3-8)12-6-13-10/h4-6,8H,2-3H2,1H3,(H2,12,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBYXWDTNBNHRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=NC=NC(=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-cyclopropyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(2-((1-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739474.png)

![N-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2739475.png)

![1-(3-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2739478.png)

![4-cyano-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2739479.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2739480.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B2739481.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2739483.png)

![N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2739486.png)

![(2E)-2-(4-methylbenzenesulfonyl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile](/img/structure/B2739488.png)